4-(3,4-Dichlorobenzoyl)-2-methylpyridine
Description
4-(3,4-Dichlorobenzoyl)-2-methylpyridine (CAS: 165534-79-2) is a halogenated aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 3,4-dichlorobenzoyl moiety at the 4-position. This structure combines electron-withdrawing chlorine atoms and a ketone functional group, rendering it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its 98.0% purity, as listed in commercial catalogs, underscores its applicability in high-precision reactions .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-6-10(4-5-16-8)13(17)9-2-3-11(14)12(15)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTAYVUBRPWXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,4-Dichlorobenzoyl)-2-methylpyridine (CAS No. 1187165-37-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.11 g/mol. The compound features a pyridine ring substituted with a dichlorobenzoyl group, which contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Effective against several bacterial strains.
- Anticancer Properties : Inhibits the proliferation of cancer cells.
- Enzyme Inhibition : Modulates the activity of specific enzymes involved in metabolic pathways.
-
Antimicrobial Activity :
- Exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Effective against fungi, demonstrating potential as an antifungal agent.
-
Anticancer Activity :
- Inhibits cell proliferation in various cancer cell lines, including breast and colon cancer.
- Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
-
Enzyme Inhibition :
- Inhibits key enzymes such as catalase and acetylcholinesterase, leading to increased oxidative stress and potential therapeutic effects against neurodegenerative diseases.
Antimicrobial Efficacy
Recent studies have demonstrated the compound's effectiveness against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound inhibits the growth of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
The mechanism involves the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation .
Case Studies
-
Case Study on Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound exhibited potent activity with MIC values lower than those of standard antibiotics, suggesting its potential utility in treating resistant infections . -
Case Study on Anticancer Effects :
An investigation into the anticancer properties showed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted its ability to modulate signaling pathways associated with cell survival and proliferation .
Comparison with Similar Compounds
Key Differences :
- Halogen Type and Position: The target compound has two chlorine atoms at the 3,4-positions of the benzoyl group, whereas Dimethyl iodoterephthalate incorporates iodine (a heavier halogen) on a terephthalate backbone. The nitro-substituted analog, 1-(2,6-Dichloro-3-nitrophenyl)ethanone, combines chlorine at 2,6-positions with a nitro group at position 3, enhancing electrophilicity .
Physicochemical Properties
- Solubility: The pyridine moiety in this compound likely improves solubility in polar aprotic solvents compared to purely aromatic analogs. In contrast, the nitro group in 1-(2,6-Dichloro-3-nitrophenyl)ethanone may reduce solubility due to increased molecular weight and polarity .
- Stability : The electron-withdrawing chlorine and ketone groups in the target compound enhance stability against nucleophilic attack, whereas the nitro group in the analog may confer sensitivity to reduction or thermal decomposition.
Research Findings and Implications
- Synthetic Utility : The combination of chlorine and pyridine enhances regioselectivity in substitution reactions compared to nitro- or iodine-substituted compounds.
- Safety Profile : Chlorinated aromatics generally exhibit lower acute toxicity than nitro derivatives, which may release hazardous byproducts under thermal stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
